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Introduction
The AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis,

making it a key therapeutic target for metabolic diseases such as type II diabetes, obesity, and

cancer.[1][2] AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and

regulatory β and γ subunits, which is activated in response to cellular stress that depletes ATP

levels.[1][2] This application note provides a detailed protocol for measuring the activity of

purified AMPK in a 96-well plate format using a 5-FAM (Carboxyfluorescein) labeled SAMS

peptide substrate. The SAMS peptide is a synthetic substrate derived from the sequence

surrounding the AMPK phosphorylation site on acetyl-CoA carboxylase, providing a specific

and sensitive tool for assaying AMPK activity.[3][4] The assay is suitable for high-throughput

screening (HTS) of potential AMPK modulators.
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The assay quantifies the kinase activity of AMPK by measuring the phosphorylation of a FAM-

labeled SAMS peptide. The core principle relies on the change in the biophysical properties of

the peptide substrate upon the addition of a phosphate group by AMPK. While this protocol is

adaptable to various detection methods, it is commonly used with fluorescence polarization

(FP). In an FP-based assay, the small, rapidly tumbling FAM-SAMS peptide has a low

polarization value. Upon phosphorylation and binding to a phosphospecific antibody or a metal-

chelate moiety, the effective molecular size of the fluorescent complex increases, leading to

slower tumbling and a higher polarization value. This change in fluorescence polarization is

directly proportional to the extent of peptide phosphorylation and thus, to AMPK activity.

AMPK Signaling Pathway
AMPK acts as a central cellular energy sensor. It is activated by upstream kinases like LKB1

and CaMKK2 in response to an increase in the cellular AMP/ATP or ADP/ATP ratio or rising

intracellular calcium levels.[1][5] Once activated, AMPK phosphorylates a multitude of

downstream targets to inhibit anabolic (ATP-consuming) pathways, such as protein and lipid

synthesis, and promote catabolic (ATP-producing) pathways, including fatty acid oxidation and

glycolysis.[1][6]
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Caption: The AMPK signaling cascade, a central regulator of cellular metabolism.
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Reagent Recommended Supplier Notes

Active AMPK Enzyme (e.g.,

α1/β1/γ1)
SignalChem, Sigma

Specific activity varies by lot;

perform a titration to determine

the optimal concentration.

FAM-SAMS Peptide Substrate InnoPep, Anaspec

Sequence: 5-FAM-

HMRSAMSGLHLVKRR.[7]

Store protected from light at

-20°C.

Kinase Assay Buffer In-house or kit

e.g., 25 mM MOPS, pH 7.2,

12.5 mM β-glycerophosphate,

25 mM MgCl₂, 5 mM EGTA, 2

mM EDTA.[8]

Dithiothreitol (DTT) Standard supplier

Add fresh to Kinase Assay

Buffer just before use to a final

concentration of 0.25-1 mM.[8]

Adenosine 5'-triphosphate

(ATP)
Standard supplier

Prepare a concentrated stock

(e.g., 10 mM) in water, pH 7.4,

and store at -20°C.[8]

Adenosine 5'-monophosphate

(AMP)
Standard supplier

Allosteric activator. Prepare a

stock solution and store at

-20°C.

96-well Plates Standard supplier

Black, low-volume, non-binding

surface plates are

recommended for fluorescence

assays.

Test Compounds

(Activators/Inhibitors)
N/A

Dissolve in 100% DMSO.

Ensure final DMSO

concentration in the assay is

≤1%.

Plate Reader N/A

Capable of measuring

fluorescence polarization or

fluorescence intensity.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.innopep.com/products/peptide-products/fluorescent-labeled-peptides/sam-pep-1-fam-labeled-ampk-substrate-peptide-fam-labeled
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/171/000/a1358-019k1605dat.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/171/000/a1358-019k1605dat.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/171/000/a1358-019k1605dat.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15542021?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol
This protocol is a general guideline and should be optimized for specific experimental

conditions, enzyme lots, and plate readers.

5.1. Reagent Preparation

Complete Kinase Buffer: Prepare the Kinase Assay Buffer and add DTT immediately before

use. Keep on ice.

ATP Solution: Thaw the 10 mM ATP stock. Dilute to the desired working concentration (e.g.,

2X final concentration) in Complete Kinase Buffer. A typical final concentration is 25 µM.[9]

AMPK Enzyme Solution: Thaw the active AMPK enzyme on ice. Dilute it to the desired

working concentration (e.g., 2X final concentration) in Complete Kinase Buffer. The optimal

concentration should be determined by titration to achieve a linear reaction rate for the

desired assay duration (e.g., 60 minutes).[9]

FAM-SAMS Peptide Solution: Thaw the FAM-SAMS peptide stock. Dilute it to the desired

working concentration (e.g., 4X final concentration) in Complete Kinase Buffer. A typical final

concentration is 20 µM.[9]

Test Compound Plate: Prepare a serial dilution of test compounds in 100% DMSO. Then,

dilute these stocks into Complete Kinase Buffer to a 4X final concentration. For example, add

2.5 µL of compound stock to 97.5 µL of buffer.

5.2. Assay Procedure (Final Volume: 20 µL)

Add Test Compound/Control: To the wells of a 96-well plate, add 5 µL of the 4X test

compound solution or 4X buffer with DMSO (for positive and negative controls).

Add Substrate Mix: Add 5 µL of the 4X FAM-SAMS peptide solution to all wells.

Initiate Kinase Reaction:

For Inhibitor Screening: Pre-incubate the plate with compounds and substrate for 10-15

minutes at room temperature. To start the reaction, add 10 µL of a 2X mixture containing

AMPK enzyme and ATP.
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For Activator Screening: Add 5 µL of the 2X AMPK enzyme solution. Pre-incubate with

compounds for 10-15 minutes. To start the reaction, add 10 µL of the 2X ATP solution.

Controls:

Positive Control (100% Activity): 5 µL Buffer + DMSO, 5 µL FAM-SAMS, 10 µL

Enzyme/ATP mix.

Negative Control (0% Activity): 5 µL Buffer + DMSO, 5 µL FAM-SAMS, 10 µL Buffer/ATP

mix (no enzyme).

Incubation: Mix the plate gently (e.g., shake for 30 seconds) and incubate at 30°C or room

temperature for a predetermined time (e.g., 60 minutes).[9] Protect the plate from light. The

incubation time should be within the linear range of the reaction.

Stop Reaction & Read Plate: The method for stopping the reaction depends on the detection

format. For many commercial FP kits, a stop/detection reagent containing EDTA and the

binding agent is added.[9] Follow the manufacturer's instructions. Read the plate on a

suitable plate reader.

Experimental Workflow
The following diagram outlines the key steps in the FAM-SAMS AMPK assay workflow for

screening inhibitors.
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Caption: High-throughput screening workflow for AMPK inhibitors.
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Data Analysis
7.1. Z'-Factor Calculation The Z'-factor is a statistical parameter used to evaluate the quality

and robustness of an HTS assay.[10] A Z'-factor between 0.5 and 1.0 indicates an excellent

assay suitable for screening.[10]

The formula is: Z' = 1 - [ (3 * SD_positive + 3 * SD_negative) / |Mean_positive -

Mean_negative| ][11]

Where:

SD_positive is the standard deviation of the positive control (100% activity).

SD_negative is the standard deviation of the negative control (0% activity).

Mean_positive and Mean_negative are the respective means of the controls.

7.2. IC₅₀ Determination For inhibitors, the percentage of inhibition is calculated for each

compound concentration: % Inhibition = 100 * [ 1 - (Signal_compound - Mean_negative) /

(Mean_positive - Mean_negative) ]

The IC₅₀ value, which is the concentration of an inhibitor that reduces enzyme activity by 50%,

is determined by plotting the % inhibition against the logarithm of the compound concentration

and fitting the data to a four-parameter logistic curve using software like GraphPad Prism.[10]

Summary of Quantitative Data
The performance of AMPK assays can vary based on the specific isoform, substrate, and

detection method used. The following table summarizes representative data from various

published AMPK assays.
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Parameter Value
Assay Conditions /
Notes

Source

Z'-Factor > 0.7

Transcreener® ADP²

assay with 25 µM ATP

and 20 µM SAMS

peptide.

[9]

Z'-Factor > 0.6

Fluorescence-based

assay using MANT-

ADP binding.

[10]

IC₅₀
2.18 nM

(Staurosporine)

Transcreener® ADP²

assay with 0.5 µg/mL

AMPK, 25 µM ATP, 20

µM SAMS.

[9]

Specific Activity 160 nmol/min/mg
ADP-Glo™ assay with

AMPK (A2/B1/G1).
[12]

Specific Activity 980 nmol/min/mg

Radiometric [³²P]-ATP

assay with AMPK

(A1/B1/G2).

[8]

Specific Activity ~6 µmol/min/mg

HPLC-based assay

for α1β1γ1 and

α2β1γ1 isoforms.

Half-maximal

stimulation by AMP

was below 2 µM.
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Issue Possible Cause(s) Suggested Solution(s)

Low Signal / Assay Window

Insufficient enzyme activity;

Sub-optimal reagent

concentrations; Short

incubation time.

Titrate enzyme to find a

concentration that gives a

robust signal. Optimize ATP

and peptide concentrations.

Increase incubation time

(ensure linearity).

High Well-to-Well Variability

Pipetting errors; Incomplete

mixing; Edge effects on the

plate.

Use calibrated pipettes; ensure

thorough mixing after reagent

addition. Avoid using the outer

wells of the plate or fill them

with buffer.

Z'-Factor < 0.5
High data variability; Low

signal-to-background ratio.

Review pipetting technique

and reagent stability. Optimize

assay components to increase

the window between positive

and negative controls.

Compound Interference
Autofluorescence; Light

scattering.

Read the plate before adding

enzyme to identify fluorescent

compounds. Run controls with

the compound but without the

enzyme.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
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and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com
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